molecular formula C21H20FN3O2 B11461481 Propan-2-yl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Propan-2-yl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11461481
M. Wt: 365.4 g/mol
InChI Key: VBFJMQZLLRTMFC-UHFFFAOYSA-N
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Description

    Starting Materials: The intermediate from the previous step and 4-fluorobenzaldehyde.

    Reaction Conditions: The reaction is typically performed in the presence of a catalyst such as piperidine, under reflux conditions.

    Intermediate: This step introduces the fluorophenyl group to the core structure.

  • Esterification

      Starting Materials: The intermediate from the previous step and isopropyl chloroformate.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, at room temperature.

      Final Product: This step results in the formation of Propan-2-yl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of Propan-2-yl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    • Formation of the Dihydropyrimido[1,2-a]benzimidazole Core

        Starting Materials: 2-aminobenzimidazole and ethyl acetoacetate.

        Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.

        Intermediate: This step results in the formation of the dihydropyrimido[1,2-a]benzimidazole intermediate.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

        Conditions: Typically carried out under acidic or basic conditions.

        Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific site of oxidation.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

        Conditions: Usually performed under anhydrous conditions.

        Products: Reduction can result in the formation of alcohols or amines.

    • Substitution

        Reagents: Nucleophiles such as amines or thiols.

        Conditions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

        Products: Substitution reactions can lead to the formation of various substituted derivatives.

    Scientific Research Applications

    Chemistry

    In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

    Biology

    In biological research, Propan-2-yl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is studied for its potential pharmacological properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

    Medicine

    In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

    Industry

    In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various chemical products.

    Mechanism of Action

    The mechanism of action of Propan-2-yl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by:

      Binding to Enzymes: The compound can inhibit the activity of certain enzymes, leading to altered metabolic pathways.

      Interacting with Receptors: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

      DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

    Comparison with Similar Compounds

    Similar Compounds

      Propan-2-yl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

      Propan-2-yl 4-(4-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.

      Propan-2-yl 4-(4-methylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate: Similar structure but with a methyl group instead of fluorine.

    Uniqueness

    The presence of the fluorophenyl group in Propan-2-yl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate imparts unique chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, bioavailability, and binding affinity to biological targets, making it a valuable compound in drug development and other scientific research applications.

    Properties

    Molecular Formula

    C21H20FN3O2

    Molecular Weight

    365.4 g/mol

    IUPAC Name

    propan-2-yl 4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

    InChI

    InChI=1S/C21H20FN3O2/c1-12(2)27-20(26)18-13(3)23-21-24-16-6-4-5-7-17(16)25(21)19(18)14-8-10-15(22)11-9-14/h4-12,19H,1-3H3,(H,23,24)

    InChI Key

    VBFJMQZLLRTMFC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)F)C(=O)OC(C)C

    Origin of Product

    United States

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